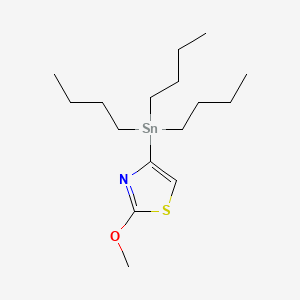

2-Metoxi-4-(tributilestañil)tiazol

Descripción general

Descripción

2-Methoxy-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C16H31NOSSn. This compound is notable for its use in various chemical reactions, particularly in organic synthesis. It is a versatile reagent often employed in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Aplicaciones Científicas De Investigación

2-Methoxy-4-(tributylstannyl)thiazole has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: Researchers utilize this compound to develop new drug candidates by modifying its structure to enhance biological activity.

Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the development of bioactive molecules.

Mecanismo De Acción

Target of Action

Mode of Action

It is known that tributylstannyl compounds are often used as reagents for arylation of thiazole by stille cross-coupling . This suggests that 2-Methoxy-4-(tributylstannyl)thiazole may interact with its targets through a similar mechanism.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Análisis Bioquímico

Biochemical Properties

2-Methoxy-4-(tributylstannyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s tributylstannyl group allows it to participate in Stille coupling reactions, which are catalyzed by palladium complexes . These reactions are essential in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The thiazole ring in 2-Methoxy-4-(tributylstannyl)thiazole can also interact with various biomolecules, potentially influencing their activity and stability .

Cellular Effects

The effects of 2-Methoxy-4-(tributylstannyl)thiazole on various types of cells and cellular processes are not well-documented. Its role in organic synthesis suggests that it could influence cell function by modifying the structure of biomolecules. For example, the compound could affect cell signaling pathways, gene expression, and cellular metabolism by altering the activity of enzymes and proteins involved in these processes

Molecular Mechanism

At the molecular level, 2-Methoxy-4-(tributylstannyl)thiazole exerts its effects through its interactions with biomolecules. The compound’s tributylstannyl group can form covalent bonds with carbon atoms in organic molecules, facilitating the formation of new carbon-carbon bonds . This process is catalyzed by palladium complexes, which activate the compound and enable it to participate in Stille coupling reactions . Additionally, the thiazole ring in 2-Methoxy-4-(tributylstannyl)thiazole can interact with various biomolecules, potentially influencing their activity and stability .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Methoxy-4-(tributylstannyl)thiazole in laboratory settings are important factors to consider. The compound is typically stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies on the effects of 2-Methoxy-4-(tributylstannyl)thiazole on cellular function are limited, but it is essential to monitor the compound’s stability and degradation to ensure accurate and reliable results in laboratory experiments .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-(tributylstannyl)thiazole at different dosages in animal models have not been extensively studied. It is crucial to determine the appropriate dosage to avoid potential toxic or adverse effects. High doses of the compound could lead to toxicity, while low doses may not produce the desired biochemical effects

Metabolic Pathways

The metabolic pathways involving 2-Methoxy-4-(tributylstannyl)thiazole are not well-characterized. The compound’s interactions with enzymes and cofactors in metabolic pathways could influence metabolic flux and metabolite levels . Understanding these interactions is essential for determining the compound’s role in biochemical reactions and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Methoxy-4-(tributylstannyl)thiazole within cells and tissues are critical factors in understanding its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement within cells . Additionally, the compound’s localization and accumulation in specific tissues could influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 2-Methoxy-4-(tributylstannyl)thiazole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Methoxy-4-(tributylstannyl)thiazole is essential for determining its role in biochemical reactions and its potential effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(tributylstannyl)thiazole typically involves the stannylation of a thiazole derivative. One common method includes the reaction of 2-methoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-4-(tributylstannyl)thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is prominently used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.

Bases: Sodium hydride, potassium carbonate, or cesium carbonate are often used to deprotonate the thiazole ring and facilitate the reaction.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Stille coupling reactions, the product is typically a biaryl or a heteroaryl compound, resulting from the formation of a new carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

2-(Tributylstannyl)thiazole: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.

2-(Tributylstannyl)-1,3-thiazole: Another variant used in similar cross-coupling reactions.

2-(Tributyltin)thiazole: Similar in function but may have different reactivity due to slight structural differences.

Uniqueness

2-Methoxy-4-(tributylstannyl)thiazole is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, offering more versatility compared to its analogs .

Propiedades

IUPAC Name |

tributyl-(2-methoxy-1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZRGWAGRPABLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376853 | |

| Record name | 2-Methoxy-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927391-09-1 | |

| Record name | 2-Methoxy-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.